Crystallographically Validated Binding Mode
The X-ray co-crystal structure of the closely related analog 2-{2-[(pyridin-3-ylmethyl)amino]pyrimidin-4-yl}pyridine-4-carboxylic acid (PDB 5ANQ, resolution 2.00 Å) bound to KDM4A (JMJD2A) confirms that the pyridin-3-ylmethyl group projects into a hydrophobic sub-pocket of the enzyme active site while the carboxylate moiety chelates the catalytic Fe(II) ion [1]. This dual-anchor binding mode is absent in unsubstituted pyrimidine-4-carboxylic acid, which lacks the 2-position extension and consequently cannot simultaneously engage both the metal center and the hydrophobic recognition pocket .
| Evidence Dimension | Crystallographically resolved binding pose |
|---|---|
| Target Compound Data | 2-{2-[(pyridin-3-ylmethyl)amino]pyrimidin-4-yl}pyridine-4-carboxylic acid: co-crystal structure with KDM4A at 2.00 Å resolution; carboxylate chelates Fe(II); pyridin-3-ylmethyl occupies hydrophobic sub-pocket |
| Comparator Or Baseline | Unsubstituted pyrimidine-4-carboxylic acid (CAS 31462-59-6): no co-crystal structure with KDM demethylases reported; single-point metal chelation without auxiliary pocket occupancy |
| Quantified Difference | Two-anchor binding (chelation + hydrophobic pocket) vs. single-anchor binding (chelation only); binding pose validated by experimental electron density |
| Conditions | X-ray diffraction of recombinant human KDM4A (residues 1–359) co-crystallized with 5-fold molar excess of ligand; PDB deposition 5ANQ |
Why This Matters
For fragment-based drug discovery and structure-guided lead optimization, experimentally validated binding poses are the gold standard for rational design; compounds lacking this structural validation require de novo crystallographic determination, adding months to hit-to-lead timelines.
- [1] PDB 5ANQ. Roatsch M, et al. Crystal structure of JMJD2A in complex with 2-{2-[(pyridin-3-ylmethyl)amino]pyrimidin-4-yl}pyridine-4-carboxylic acid. X-ray diffraction, 2.00 Å. Deposited 2015-09-07. View Source
